Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Description
Introduction to Imidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry
Historical Evolution of Imidazo[1,2-a]pyridine-Based Therapeutics
The therapeutic exploitation of imidazo[1,2-a]pyridines began in the late 20th century with the development of zolpidem, a GABA~A~ receptor agonist approved in 1992 as a short-acting hypnotic. Its imidazo[1,2-a]pyridine core demonstrated superior selectivity for α1-subunit-containing GABA~A~ receptors compared to benzodiazepines, reducing side effects while maintaining efficacy. This breakthrough validated the scaffold’s capacity for central nervous system (CNS) targeting and spurred investigations into related structures.
Early derivatives like alpidem (an anxiolytic) and zolimidine (a gastroprotective agent) further illustrated the scaffold’s adaptability. However, the 2010s marked a paradigm shift as researchers began systematically exploring substitutions at the 2-, 6-, and 8-positions. For instance, 8-aminoimidazo[1,2-a]pyridines exhibited enhanced affinity for adenosine A~2A~ receptors, a target for Parkinson’s disease therapeutics, when paired with 2-aryl and 6-alkyl substituents. Concurrently, anti-infective applications emerged, with 2-(4-fluorophenyl)-6-nitro derivatives showing potent activity against multidrug-resistant Mycobacterium tuberculosis (MIC: 0.06–0.25 µg/mL).
Table 1: Evolution of Key Imidazo[1,2-a]pyridine Derivatives
Structural Privilege of Imidazo[1,2-a]pyridine Core in Drug Discovery
The scaffold’s “privileged” status arises from three key attributes:
- Bidirectional π-Stacking Capacity : The fused imidazole and pyridine rings create an extended aromatic system that facilitates interactions with hydrophobic enzyme pockets and receptor subsites. This property is critical for compounds like zolpidem, where the 2-aryl group and 6-methyl substituent synergistically enhance binding to GABA~A~ receptors.
- Tunable Electronic Profile : The nitrogen atoms at positions 1 and 3 allow for hydrogen bonding, while substituents at position 6 (e.g., carboxylates, nitro groups) modulate electron density. For example, introducing a 6-carboxylate group (as in the target compound) increases water solubility and enables salt bridge formation with basic residues in target proteins.
- Synthetic Versatility : Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enable efficient diversification at position 2. A 2023 study demonstrated that 2-(4-cyclohexylphenyl) groups could be installed using nano-zinc oxide/iodine catalysis, achieving yields >75% under mild conditions. Position 6 modifications often employ esterification or amidation, with methyl esters serving as prodrugs for carboxylic acid metabolites.
Structural-Activity Relationships (SAR) Trends:
- Position 2 : Bulky hydrophobic groups (e.g., cyclohexylphenyl) enhance blood-brain barrier penetration and protein binding.
- Position 6 : Electron-withdrawing groups (carboxylates, nitro) improve target selectivity by reducing off-target interactions.
- Position 8 : Amino groups enable hydrogen bonding with aspartate/glutamate residues, critical for kinase and GPCR targets.
The target compound, methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate, embodies these principles. Its 4-cyclohexylphenyl group optimizes lipophilicity (clogP ≈ 4.2), while the methyl ester at position 6 balances solubility and metabolic stability. This configuration positions it as a versatile intermediate for developing CNS-penetrant agents or anti-infectives through hydrolysis to the corresponding carboxylic acid.
Properties
IUPAC Name |
methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-25-21(24)18-11-12-20-22-19(14-23(20)13-18)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRJISIWZBJFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of cyclohexylphenyl with an imidazo[1,2-a]pyridine derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and require the use of a base, such as sodium carbonate, and a suitable solvent, like toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like column chromatography or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of imidazo[1,2-a]pyridine with different functional groups, which can be further utilized in research and industrial applications.
Scientific Research Applications
Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound with a molecular weight of approximately 350.41 g/mol. It is characterized by a unique structure featuring an imidazo[1,2-a]pyridine core, a cyclohexylphenyl group, and a carboxylate ester. The compound's formula is C21H22N2O2 .
Scientific Research Applications
This compound is significant as a modulator of serotonin receptors and has potential therapeutic applications in treating mood disorders and other related conditions. Derivatives of imidazo[1,2-a]pyridine can interact with the 5-HT_2A serotonin receptor, which is implicated in various neurological disorders such as depression and anxiety. Further research is needed to elucidate its binding affinity and efficacy compared to other known modulators.
Potential applications
This compound has potential applications in:
- Pharmacology
- Neurological disorder treatments
Impact of Structural Arrangement
This compound stands out due to its specific substitution pattern on the imidazo ring and the presence of the cyclohexane moiety, which may enhance lipophilicity and receptor binding compared to other derivatives. This unique structural arrangement could lead to distinct pharmacological profiles and therapeutic potentials not observed in similar compounds.
This compound exhibits significant biological activity, particularly as a modulator of serotonin receptors. Research indicates that derivatives of imidazo[1,2-a]pyridine can interact with the 5-HT_2A serotonin receptor, which is implicated in various neurological disorders such as depression and anxiety. Studies investigating the interactions of this compound with biological targets have highlighted its role as a serotonin receptor modulator. These interactions are critical for understanding its pharmacodynamics and potential side effects.
Mechanism of Action
The mechanism by which Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key Analogues and Their Substituent Features
Key Observations :
- Cyclohexylphenyl vs. Aromatic Substituents : The cyclohexyl group in the target compound provides steric bulk and hydrophobicity, which may improve membrane permeability and receptor binding compared to smaller substituents like methyl or halogens . However, this comes at the cost of reduced aqueous solubility.
- Electron-Withdrawing Groups : Analogues with CF₃ or chloro groups (e.g., CAS 1206973-10-5, 1011717-00-2) exhibit enhanced metabolic stability due to electron-withdrawing effects, which protect ester groups from hydrolysis .
Key Trends :
- Antimicrobial Activity : Fluorophenyl derivatives (e.g., IP-3) demonstrate activity dependent on substituent basicity and solubility, suggesting the target compound’s cyclohexyl group may require optimization for similar efficacy .
Biological Activity
Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the modulation of serotonin receptors. This article explores its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H22N2O2
- Molecular Weight : 350.41 g/mol
- CAS Number : 900019-66-1
The compound features an imidazo[1,2-a]pyridine core with a cyclohexylphenyl substituent, which contributes to its unique pharmacological properties. The structural arrangement enhances lipophilicity and receptor binding compared to other derivatives.
Modulation of Serotonin Receptors
Research indicates that this compound acts as a modulator of the 5-HT_2A serotonin receptor , which is implicated in various neurological disorders such as depression and anxiety. The interaction with this receptor suggests potential therapeutic applications in treating mood disorders and related conditions.
In vitro studies have shown that this compound can influence serotonin signaling pathways, which are critical for mood regulation and cognitive functions. Further investigations are needed to determine its binding affinity and efficacy relative to known serotonin modulators.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | Similar imidazo core; different substituent | Modulates serotonin receptors | Different substituent affects binding profile |
| Methyl 3-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | Shifted position of cyclohexyl group | Potentially similar receptor interactions | Positioning alters sterics and electronic properties |
| Methyl 5-(cyclopropyl)imidazo[1,2-a]pyridine-6-carboxylate | Cyclopropane instead of cyclohexane | Varies in receptor modulation | Smaller ring may influence binding affinity |
This comparative analysis highlights how variations in substituents can significantly affect the biological activity and pharmacodynamics of imidazo[1,2-a]pyridine derivatives.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Serotonin Receptor Interaction : A study demonstrated that derivatives of imidazo[1,2-a]pyridine can effectively bind to the 5-HT_2A receptor, showing promising results for mood disorder treatments .
- Antimicrobial Activity : While the primary focus has been on serotonin modulation, related compounds have exhibited antimicrobial properties against various pathogens. For instance, some derivatives showed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 2–8 μg/mL .
- Synthesis Techniques : The synthesis of this compound typically involves multi-step organic synthesis methods that allow for the precise introduction of functional groups necessary for biological activity .
Q & A
Q. What are common synthetic routes for Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate?
The compound can be synthesized via condensation and reduction steps. For example, imidazo[1,2-a]pyridine derivatives are often prepared by reacting aldehyde intermediates with amines under controlled conditions. Sodium borohydride reduction of Schiff bases (e.g., (17E)-N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methylene)-4-methylbenzenamines) is a key step to stabilize imine intermediates . Phosphorus oxychloride and DMF in chloroform are used to form carbaldehyde precursors, followed by reflux and vacuum drying .
Q. Which spectroscopic techniques are employed to characterize this compound?
Standard methods include:
- 1H/13C NMR : To confirm hydrogen and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight via HRMS (e.g., [M+H]+ calculated for C15H12N2O2: 252.27) .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?
These compounds exhibit antiprotozoal (e.g., Trypanosoma brucei rhodesiense IC₅₀ ≤ 63 nM), antifungal, and anticancer activities. DNA minor groove binding is a proposed mechanism, supported by high ΔT(m) values in thermal denaturation assays .
Q. How is compound purity assessed during synthesis?
Purity is verified via HPLC (reversed-phase C18 columns) and TLC (silica gel plates with UV visualization). For example, intermediates like 2-(4-cyanophenyl)-imidazo[1,2-a]pyridine-6-carbonitrile are purified by column chromatography (hexane/ethyl acetate) .
Q. What are the key intermediates in its synthesis?
Critical intermediates include:
- Carbaldehyde precursors : Formed via Vilsmeier-Haack reaction (POCl₃/DMF) .
- Brominated furans : Synthesized using N-bromosuccinimide (NBS) and bromine .
- Suzuki coupling products : Generated from boronic acids and halogenated intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Maintain 0–10°C during aldehyde formation to prevent side reactions .
- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki couplings to enhance cross-coupling efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. What in vitro assays evaluate antiprotozoal activity?
Q. How does X-ray crystallography confirm molecular structure?
Single-crystal X-ray diffraction resolves bond lengths/angles and torsion angles. For example, triazolopyridine derivatives show twisted carboxylate groups (55.6° from the core plane), validated against CIF data . Weak C–H⋯O interactions in crystal packing can also be analyzed .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Substituent variation : Replace the cyclohexylphenyl group with fluorophenyl or chlorophenyl moieties .
- Bioisosteric replacement : Substitute ester groups with amides to modulate solubility .
- In silico modeling : Dock modified structures into DNA minor grooves using AutoDock Vina; compare binding scores .
Q. What computational methods predict target interactions?
Q. How to troubleshoot low yields in multi-step synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
